(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol
Overview
Description
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C₁₃H₁₄N₂O It is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol typically involves the reaction of 3-amino-4-methylbenzaldehyde with pyridine-2-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (3-Amino-4-methylphenyl)(pyridin-2-yl)ketone.
Reduction: Formation of (3-Amino-4-methylphenyl)(pyridin-2-yl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Amino-4-methylphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-methylphenyl)(pyridin-3-yl)methanol
- (3-Amino-4-methylphenyl)(pyridin-4-yl)methanol
- (3-Amino-4-methylphenyl)(pyridin-2-yl)ethanol
Uniqueness
(3-Amino-4-methylphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the amino and hydroxyl groups, which can influence its reactivity and interaction with biological targets. The presence of the pyridine ring also adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(3-amino-4-methylphenyl)-pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8,13,16H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMVHZLFGANPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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